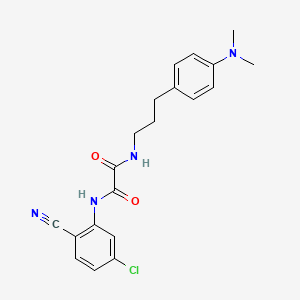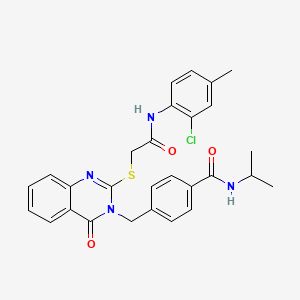
4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amine group, a thio group, a quinazolinone group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group might participate in acid-base reactions, the thio group in redox reactions, and the quinazolinone and benzamide groups in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points by the strength of the intermolecular forces .科学的研究の応用
Antimicrobial Properties
Quinazoline derivatives have shown significant potential as antimicrobial agents. The synthesis and characterization of new quinazolines, for example, have demonstrated their efficacy against a range of bacterial and fungal species. One study outlined the creation of compounds that were effective against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal infections, showcasing the broad-spectrum antimicrobial capabilities of these molecules (Desai, Shihora, & Moradia, 2007). Similarly, other research has focused on deriving compounds from quinazolines that exhibit strong antimicrobial activities, further solidifying the role of these derivatives in combating microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).
Anticonvulsant and Anticancer Applications
Quinazoline derivatives have also been explored for their anticonvulsant and anticancer properties. Specific compounds within this class have shown promise in broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi, alongside their potential in anticonvulsant applications. This dual functionality highlights the therapeutic potential of quinazoline derivatives in medicinal chemistry, offering avenues for the development of new treatments for epilepsy and various cancers (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Blood Brain Barrier Penetration
Further studies have identified specific quinazoline compounds that are potent apoptosis inducers, demonstrating significant efficacy in cancer models. These compounds not only induce apoptosis effectively but also exhibit excellent blood-brain barrier penetration, making them potent candidates for anticancer agents, especially for brain tumors. The ability to cross the blood-brain barrier opens up new therapeutic potentials for treating central nervous system diseases and cancers, underscoring the importance of structural modifications in enhancing the pharmacological profiles of these compounds (Sirisoma et al., 2009).
Novel Synthesis Approaches
Innovative synthesis techniques for quinazoline derivatives have been developed to enhance their pharmacological activities. For instance, a palladium-catalyzed domino reaction has been utilized to synthesize 4-phenylquinazolinones, showcasing a novel method that involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This method signifies advancements in the synthesis of quinazoline derivatives, contributing to the diversity of compounds available for pharmacological studies and potential therapeutic applications (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-17(2)30-26(35)20-11-9-19(10-12-20)15-33-27(36)21-6-4-5-7-23(21)32-28(33)37-16-25(34)31-24-13-8-18(3)14-22(24)29/h4-14,17H,15-16H2,1-3H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAUPULPJZLMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)
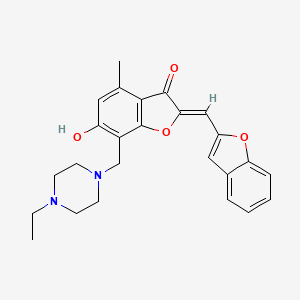
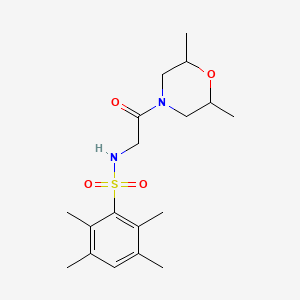
![5-chloro-2-(methylsulfanyl)-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B2707566.png)
![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2707568.png)
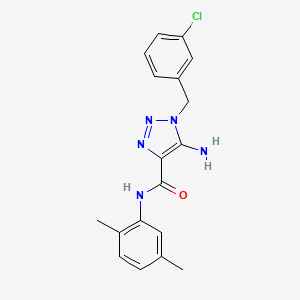
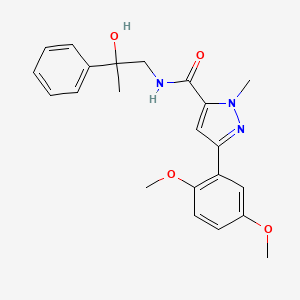
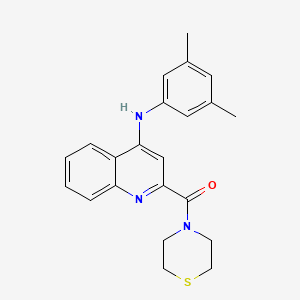
![methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2707573.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2707576.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)
